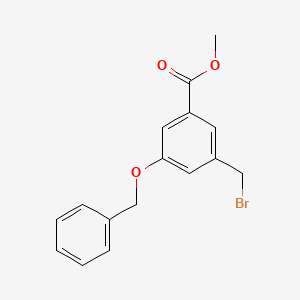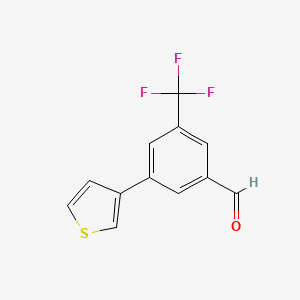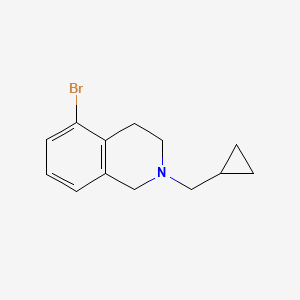
2-Ethyl-4-methyl imidazlium tetraphenyl borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methyl imidazlium tetraphenyl borate is a heterocyclic organic compound with the molecular formula C30H31BN2 and a molecular weight of 430.39154. This compound is known for its unique structure, which includes an imidazolium cation and a tetraphenylborate anion. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-4-methyl imidazlium tetraphenyl borate typically involves the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Ethyl-4-methyl imidazlium tetraphenyl borate undergoes various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methyl imidazlium tetraphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methyl imidazlium tetraphenyl borate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetraphenylborate anion can stabilize the compound in various environments. These interactions can affect molecular pathways and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-methyl imidazlium tetraphenyl borate can be compared with other imidazolium-based compounds, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in green chemistry applications.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in electrochemical applications due to its high ionic conductivity.
1-Hexyl-3-methylimidazolium chloride: Studied for its potential in biomass processing and extraction.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and tetraphenylborate anion, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C30H31BN2 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-1H-imidazol-1-ium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 |
InChI-Schlüssel |
ARXCLKUJANCYCI-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=NC(=C[NH2+]1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)




![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)



